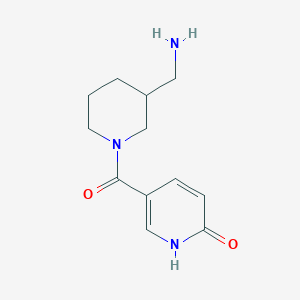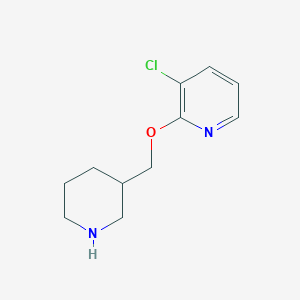![molecular formula C8H8NNaO6S B1491665 N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt CAS No. 1798043-20-5](/img/structure/B1491665.png)
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt
Overview
Description
It is a derivative of para-aminosalicylic acid (PAS) and has been used in the treatment of tuberculosis for over half a century. The compound has a molecular formula of C8H8NNaO6S and a molecular weight of 269.203 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt typically involves acylation reactions with anhydride or acyl chloride . The process begins with the preparation of 5-acetamido-2-hydroxybenzoic acid derivatives, which are then sulfonated to introduce the sulfate group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt involves its interaction with bacterial enzymes and proteins. The compound inhibits the synthesis of essential bacterial cell wall components, leading to the disruption of bacterial growth and replication. The molecular targets include enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Comparison with Similar Compounds
Similar Compounds
Para-aminosalicylic acid (PAS): The parent compound from which N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt is derived.
5-Acetamido-2-hydroxybenzoic acid: A precursor in the synthesis of the compound.
Acetaminophen: Shares structural similarities but differs in its pharmacological effects.
Uniqueness
This compound is unique due to its dual functional groups (acetamido and sulfate), which confer distinct chemical and biological properties. Its ability to inhibit bacterial growth makes it particularly valuable in medical research and therapeutic applications.
Properties
IUPAC Name |
sodium;(5-acetamido-2-hydroxyphenyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S.Na/c1-5(10)9-6-2-3-7(11)8(4-6)15-16(12,13)14;/h2-4,11H,1H3,(H,9,10)(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRSAAGHPZJQJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)




![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)


![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)

